![molecular formula C12H12Cl2N2S2 B2840615 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride CAS No. 2305252-76-8](/img/structure/B2840615.png)
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride
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Overview
Description
The compound “2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride” is a complex organic molecule. Thiophene derivatives, such as 5-Methylthiophen-2-ylmethylamine , are known to be important in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives have been synthesized using various methods . For instance, a novel 1,3,4-oxadiazole derivative, known as 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO), has been synthesized and evaluated for its ability to inhibit the corrosion of mild steel .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. In one study, the crystal structure of a related compound, 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione, was analyzed . The study provided valuable insights into the molecular structure and crystallographic data of the compound .
Synthesis of Schiff Bases
The compound has been used in the synthesis of Schiff bases. In a study, a new Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine, was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Schiff bases have a wide range of applications in organic research .
Antibacterial Activity
The compound has shown potential in antibacterial activity. The synthesized Schiff base and its metal complexes were evaluated against gram positive and gram negative bacteria. The Schiff base metal complexes showed higher antibacterial activity when compared to the bare Schiff base .
Coordination with Metal Ions
The compound has been used to investigate the coordination behavior with transition metal ions. The synthesized Schiff base showed good coordination bond with metal ions like Cu(II) and Zn(II) .
Fluorescent Donor-Acceptor Molecules
The compound has been used in the study of fluorescent donor-acceptor type molecules. Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules, were reported in a study .
Nitrogen Deletion in Organic Molecules
The compound has been used in the study of nitrogen deletion in organic molecules. A method for the “skeletal editing” of organic molecules by nitrogen atom deletion was developed, and the compound was used in this study .
Future Directions
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2.2ClH/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12;;/h2-6H,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDFAFYCUPKMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride |
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